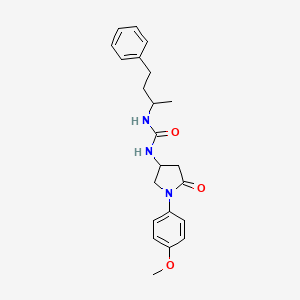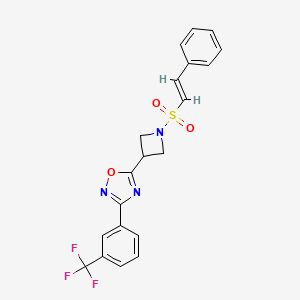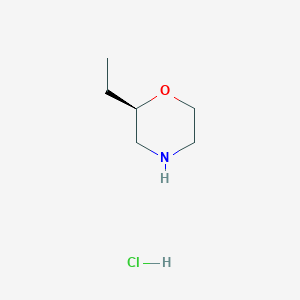
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including the compound , have been synthesized and evaluated for their potential enzyme inhibition and anticancer activities. These compounds have shown a range of inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, certain urea derivatives have exhibited anticancer activity against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Synthesis Methods
Research on urea derivatives also focuses on the synthesis methods to create these compounds. For instance, one study detailed the synthesis of a related urea compound through one and two-step processes, utilizing carbonylation reactions with triphosgene and substitution reactions. This highlights the chemical versatility and the potential for creating a wide array of urea-based compounds with varying biological activities (Sarantou & Varvounis, 2022).
Pharmacological Research
Further studies have explored the pharmacological properties of urea derivatives, including their role as active metabolites in potent kinase inhibitors. This research provides insights into the molecular mechanisms by which these compounds interact with biological targets, offering a foundation for developing new drugs with enhanced efficacy and specificity (Chen et al., 2010).
Antimicrobial and Anticancer Agents
The synthesis and evaluation of novel imidazole ureas and carboxamides have been investigated for their antimicrobial and anticancer potentials. These compounds exhibit a range of activities against various microorganisms and cancer cells, underscoring the therapeutic potential of urea derivatives in treating infectious diseases and cancer (Rani et al., 2014).
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(8-9-17-6-4-3-5-7-17)23-22(27)24-18-14-21(26)25(15-18)19-10-12-20(28-2)13-11-19/h3-7,10-13,16,18H,8-9,14-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMUXLJIHCBWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)
![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)
![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)


![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)

